molecular formula C20H29N3O B8110904 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone

2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B8110904
M. Wt: 327.5 g/mol
InChI Key: CCAZXZBTUBLAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indene derivative and a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, under reflux conditions.

    Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction. This involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.

    Introduction of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the methylpiperazine group is attached to the ethanone intermediate. This step may require the use of a polar aprotic solvent, such as acetonitrile, and a mild base, like triethylamine, to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base, such as potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may also influence intracellular signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)propanone
  • 2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-ethylpiperazin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone exhibits unique pharmacological properties due to the specific arrangement of its functional groups. This unique structure allows for selective interaction with certain neurotransmitter receptors, making it a promising candidate for drug development.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-22-10-12-23(13-11-22)19(24)14-16-15-20(6-8-21-9-7-20)18-5-3-2-4-17(16)18/h2-5,16,21H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAZXZBTUBLAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2CC3(CCNCC3)C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.